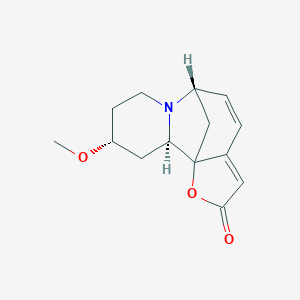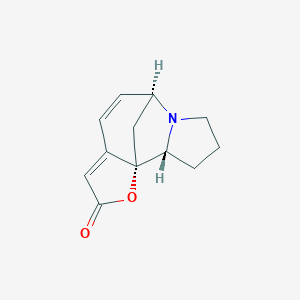
Ganoine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ganoine is a mineralized tissue present in the scales and bones of certain fish species. It is composed of a unique type of calcium phosphate known as fluorapatite, making it resistant to acid and enzymatic degradation. Ganoine has recently gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of ganoine is not fully understood. However, it is believed that the high mineral content of ganoine plays a key role in its biological activity. The mineralization of ganoine may enhance its mechanical properties, making it more resistant to degradation and providing a scaffold for cellular attachment and proliferation.
Biochemical and Physiological Effects:
Ganoine has been shown to stimulate the growth and differentiation of bone cells in vitro. Additionally, it has been shown to have antibacterial properties, inhibiting the growth of various bacterial strains. Ganoine has also been shown to have antioxidant activity, which may contribute to its potential therapeutic applications.
実験室実験の利点と制限
One advantage of using ganoine in lab experiments is its high mineral content, which can provide a stable and consistent source of calcium and phosphate ions. Additionally, ganoine is readily available from fish scales and bones, making it a cost-effective material for research. However, one limitation of using ganoine is its complex structure, which can make it difficult to isolate and study specific components.
将来の方向性
There are many potential future directions for research on ganoine. One area of interest is the development of ganoine-based biomaterials for bone regeneration and repair. Additionally, further studies are needed to fully understand the mechanism of action of ganoine and its potential therapeutic applications. Other potential future directions include the development of ganoine-based antimicrobial agents and the investigation of ganoine as a potential source of bioactive compounds.
合成法
The synthesis of ganoine involves the deposition of fluorapatite crystals within the collagen matrix of the fish scales and bones. The process is initiated by the secretion of calcium and phosphate ions from specialized cells known as odontoblasts or osteoblasts. These ions then combine to form tiny crystals that grow and align within the collagen fibers, eventually forming a dense and mineralized tissue.
科学的研究の応用
Ganoine has been studied extensively in the fields of biomaterials and tissue engineering. Its unique properties, such as its high mineral content and resistance to degradation, make it an attractive candidate for the development of novel biomaterials for bone regeneration and repair. Additionally, ganoine has been shown to have antimicrobial properties, making it a potential candidate for use in medical devices and implants.
特性
CAS番号 |
133086-80-3 |
|---|---|
製品名 |
Ganoine |
分子式 |
C11H17NO2 |
分子量 |
195.26 g/mol |
IUPAC名 |
5-(hydroxymethyl)-1-(3-methylbutyl)pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C11H17NO2/c1-9(2)5-6-12-10(7-13)3-4-11(12)8-14/h3-4,7,9,14H,5-6,8H2,1-2H3 |
InChIキー |
QFUKUPZJJSMEGE-UHFFFAOYSA-N |
SMILES |
CC(C)CCN1C(=CC=C1C=O)CO |
正規SMILES |
CC(C)CCN1C(=CC=C1C=O)CO |
その他のCAS番号 |
133086-80-3 |
同義語 |
1-isopentyl-2-formyl-5-hydroxymethylpyrrole ganoderma alkaloid A ganoine N-isopentyl-5-hydroxymethylpyrryl aldehyde |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



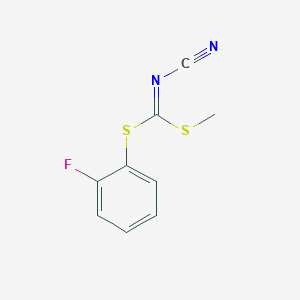
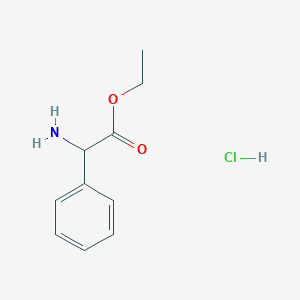


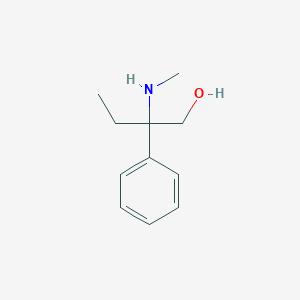
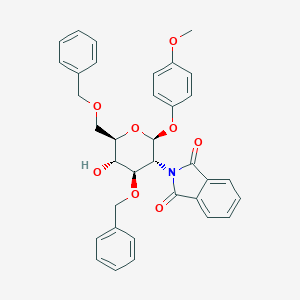
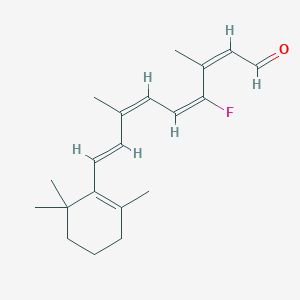
![3-Oxo-N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide](/img/structure/B137644.png)

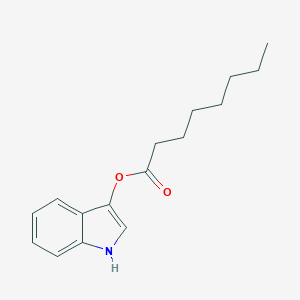
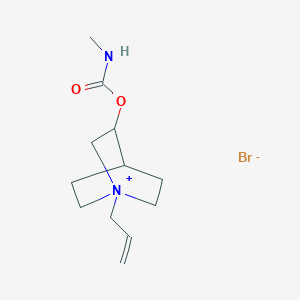
![2-[(3S,6S,9S,15S,18S,21S,24S,27S,30S)-15,18-di(butan-2-yl)-6-[(4-methoxyphenyl)methyl]-3,10,16,19,22,28-hexamethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-9,24,27-tri(propan-2-yl)-4-oxa-1,7,10,13,16,19,22,25,28-nonazabicyclo[28.4.0]tetratriacontan-21-yl]acetic acid](/img/structure/B137655.png)
